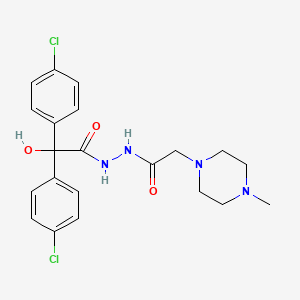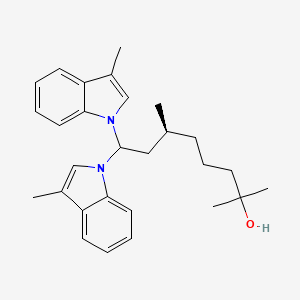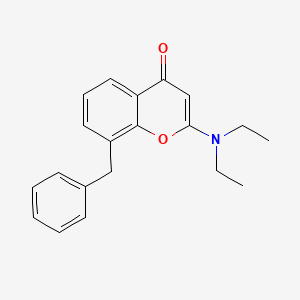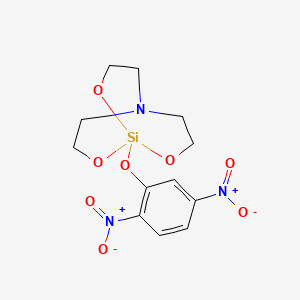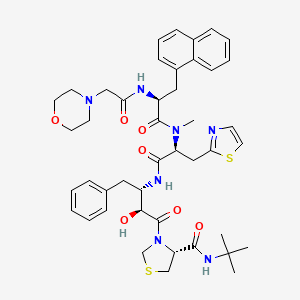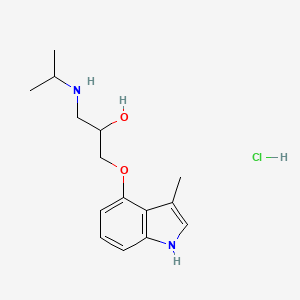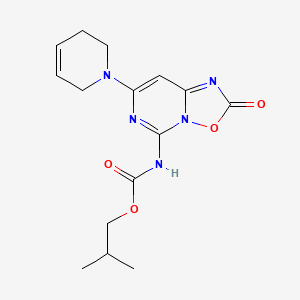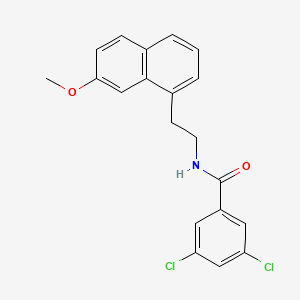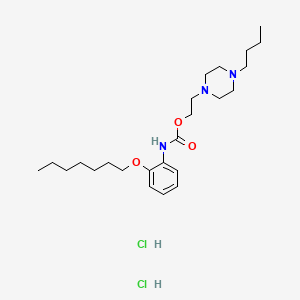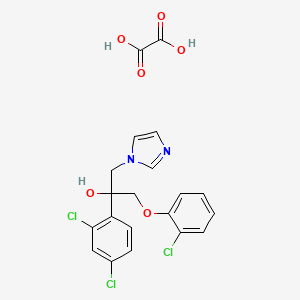![molecular formula C28H40N2O6 B12755601 [4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane CAS No. 152187-68-3](/img/structure/B12755601.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is typically a colorless liquid, although commercial samples may appear yellow .
[4-(Hydroxymethyl)cyclohexyl]methanol: is an organic compound with the formula CHCHOH. It features a cyclohexane ring functionalized with a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with cyclohexylmethanol (also known as cyclohexanol) and react it with epichlorohydrin to form the epoxy compound 2-methyloxirane (oxirane). The subsequent reaction with 1,1’-methylenebis(isocyanatobenzene) leads to the desired product.
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the synthetic route.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield and purity is crucial.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and conditions applied.
Applications De Recherche Scientifique
Chemistry: This compound may serve as a building block for more complex molecules due to its functional groups.
Biology and Medicine: Researchers explore its potential as a precursor for drug development or as a scaffold for bioactive compounds.
Industry: It could find applications in polymer chemistry, coatings, or adhesives.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In materials science, it could influence polymerization or cross-linking processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: While I don’t have a specific list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and applications with related molecules in the literature.
Remember that this compound’s properties and applications are continually explored by researchers, so staying up-to-date with scientific literature is crucial
Propriétés
Numéro CAS |
152187-68-3 |
|---|---|
Formule moléculaire |
C28H40N2O6 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H14N2O2.C8H16O2.C3H6O.C2H4O/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;9-5-7-1-2-8(6-10)4-3-7;1-3-2-4-3;1-2-3-1/h1-7,9H,8,10-11H2;7-10H,1-6H2;3H,2H2,1H3;1-2H2 |
Clé InChI |
KDELZTKJQPAZFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C1CC(CCC1CO)CO.C1CO1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Numéros CAS associés |
152187-68-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


